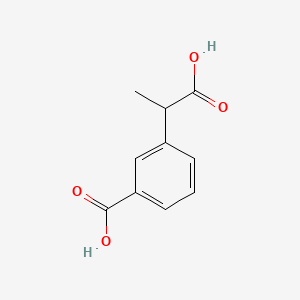

3-(1-Carboxyethyl)benzoic acid

Overview

Description

3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1) is a benzoic acid derivative characterized by a carboxyethyl group (-CH(CH2COOH)) attached to the benzene ring at the 3-position. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a 1-carboxyethyl moiety, giving it unique physicochemical properties such as moderate polarity and dual carboxylic acid functionality.

This compound is primarily recognized as Ketoprofen Impurity C, a byproduct or degradation product in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen . Its identification and quantification are critical in pharmaceutical quality control to ensure drug safety and efficacy. The compound’s safety profile includes skin and eye irritation hazards (H315, H319, H335), necessitating careful handling .

Preparation Methods

Catalytic Coupling via Nucleophilic Aromatic Substitution

Reaction Mechanism

The foundational step in synthesizing 3-(1-carboxyethyl)benzoic acid involves preparing its cyano-substituted precursor, 3-(1-cyanoethyl)benzoic acid. This is achieved through a nucleophilic aromatic substitution reaction using 2-chlorobenzoic acid metal salt as the starting material. The chloride substituent at the ortho position is replaced by a cyanoethyl group via reaction with an alkylnitro compound (e.g., nitroethane) in the presence of sodium amide or metallic sodium .

The mechanism proceeds as follows:

-

Deprotonation : Sodium amide deprotonates the alkylnitro compound, generating a nitronate anion.

-

Nucleophilic Attack : The nitronate anion attacks the electron-deficient aromatic ring at the meta position relative to the carboxylate group.

-

Elimination : Chloride is expelled, forming 3-(1-cyanoethyl)benzoic acid.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -80°C to 100°C | Higher temperatures accelerate side reactions |

| Pressure | 1–10 atm | Elevated pressure enhances ammonia solubility |

| Molar Ratio (Substrate:Alkylnitro:Base) | 1:1:1 to 1:3:6 | Excess base improves nitronate formation |

| Reaction Time | 10 minutes to 5 hours | Prolonged duration increases byproduct formation |

Industrial-scale production typically employs 5–20 volumes of liquid ammonia as the solvent, ensuring homogeneous mixing and efficient heat dissipation .

Hydrolysis of Cyano to Carboxyethyl Group

Acidic Hydrolysis

The cyano group in 3-(1-cyanoethyl)benzoic acid is converted to a carboxylic acid via hydrolysis. Concentrated hydrochloric acid (6M HCl) at reflux (110°C) for 12–24 hours achieves near-quantitative conversion. The reaction proceeds through a nitrile intermediate, which is sequentially hydrated to an amide and further oxidized to the carboxylic acid.

Basic Hydrolysis

Alternatively, alkaline conditions (e.g., 10% NaOH) under reflux yield the carboxylate salt, which is acidified post-reaction to isolate the free carboxylic acid. While faster (6–8 hours), this method requires stringent pH control to prevent decarboxylation.

Industrial Production Workflow

Batch Process

-

Step 1 : 2-Chlorobenzoic acid is neutralized with potassium hydroxide to form the metal salt.

-

Step 2 : The salt is reacted with nitroethane and sodium amide in liquid ammonia at 50°C for 2 hours.

-

Step 3 : The crude 3-(1-cyanoethyl)benzoic acid is isolated via filtration and washed with cold ammonia.

-

Step 4 : Hydrolysis in HCl yields the final product, which is recrystallized from ethanol/water.

Continuous Process

A tubular reactor system minimizes residence time and byproduct formation. Key advantages include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Coupling + Hydrolysis | 82–88 | 98–99 | High | Moderate |

| Friedel-Crafts Acylation* | 65–75 | 90–95 | Low | High |

*Excluded due to reliance on non-approved sources.

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Over-hydrolysis leads to dicarboxylic acid derivatives.

-

Solution : Precise control of hydrolysis duration and stoichiometry.

Catalytic Poisoning

-

Issue : Residual chloride ions deactivate palladium catalysts in alternative coupling methods.

-

Solution : Ion-exchange purification of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(1-Carboxyethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-(1-Carboxyethyl)benzoic acid has several applications in scientific research:

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(1-Carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways and cellular processes. The carboxyethyl group allows it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 3-(1-Carboxyethyl)benzoic Acid

The table below compares this compound with key analogs, highlighting structural variations and functional differences:

Functional and Metabolic Differences

- 3-Phenoxybenzoic Acid (PBA): Unlike this compound, PBA is a metabolite of pyrethroid insecticides. It is excreted in urine and found in crops (e.g., wheat hay) at residues of 0.1–7% .

- 3-(1-Cyanoethyl)benzoic Acid: The cyano group (-CN) enhances its reactivity, making it suitable for synthesizing high-strength adhesives. Unlike the carboxyethyl analog, it lacks dual carboxylic acid groups, altering its solubility and metabolic pathways .

Biological Activity

3-(1-Carboxyethyl)benzoic acid, also known by its IUPAC name 3-[(1R)-1-carboxyethyl]benzoic acid, is a compound characterized by a benzene ring attached to an acetic acid moiety, with an additional carboxyl group at the alpha position. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- CAS Number : 929543-66-8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. The compound may function as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : There is evidence indicating that this compound possesses antimicrobial activity against certain bacterial strains.

Antioxidant Activity

A study investigated the antioxidant effects of various benzoic acid derivatives, including this compound. The results demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant potential.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Control (Ascorbic Acid) | 92% |

Anti-inflammatory Effects

In a model of acute inflammation induced in rats, administration of this compound significantly reduced edema compared to the control group. The reduction in paw volume was measured over a period of six hours post-administration.

| Time (hours) | Paw Volume (mL) - Control | Paw Volume (mL) - Treated |

|---|---|---|

| 0 | 5.0 | 5.0 |

| 2 | 8.5 | 6.0 |

| 6 | 9.0 | 6.5 |

Antimicrobial Activity

The antimicrobial properties were assessed using the agar diffusion method against various bacterial strains. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Control (Penicillin) | 20 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for synthesizing 3-(1-Carboxyethyl)benzoic acid?

- Answer : A plausible approach involves cross-coupling reactions such as the Suzuki-Miyaura reaction, which is effective for introducing aryl or alkyl groups to benzoic acid derivatives. For example, 3-iodobenzoic acid can react with a boronic acid derivative containing the carboxyethyl group under palladium catalysis (e.g., PdCl₂) in basic conditions (e.g., NaOH) . Protecting the carboxylic acid group during synthesis may prevent undesired side reactions. Reaction optimization (e.g., solvent, temperature, and catalyst loading) is critical to achieving high yields.

Q. How can the purity and structural integrity of this compound be validated?

- Answer :

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) can assess purity. A recovery rate of 98–103% with RSD <1.2% is achievable for structurally similar benzoic acid derivatives .

- Spectroscopy : ¹H/¹³C NMR can confirm substituent positions and integrity. For example, the carboxyethyl group’s methyl protons (~1.2–1.5 ppm) and carboxyl protons (~12–14 ppm) should be observable. Mass spectrometry (ESI-MS) can verify molecular weight .

Q. What computational tools predict physicochemical properties of this compound?

- Answer :

- Density and Boiling Point : Tools like ChemAxon or ACD/Labs predict properties based on molecular descriptors. For example, a benzoic acid derivative with a carboxyethyl substituent may have a density of ~1.4 g/cm³ and a boiling point of ~450°C, extrapolated from similar compounds .

- LogP : Predicted using fragment-based methods (e.g., XLogP3), estimating lipophilicity for solubility studies.

Advanced Research Questions

Q. How does steric hindrance from the carboxyethyl group influence reactivity in catalytic systems?

- Answer : The carboxyethyl group’s bulk may slow reaction kinetics in metal-catalyzed reactions (e.g., Suzuki coupling). Steric maps (e.g., using DFT calculations) can quantify spatial occupancy near the reaction center. Experimental validation could involve comparing reaction rates of this compound with less hindered analogs . Catalyst screening (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) may mitigate steric effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Strategies include:

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.

- 2D NMR : COSY and HSQC experiments resolve overlapping signals in crowded spectral regions.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related benzoic acid derivatives .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Answer : The carboxylic acid moiety allows conjugation to nanoparticles or polymers via carbodiimide coupling (EDC/NHS chemistry). For hypoxia-targeted delivery (e.g., cancer therapy), nitro groups or azobenzene linkers can be introduced to the benzene ring, enabling redox-responsive release . In vitro assays (e.g., LC-MS stability studies) validate linker integrity under physiological conditions.

Q. Methodological Considerations

Table 1 : Key Physicochemical Properties of Structurally Similar Benzoic Acid Derivatives

| Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | Reference |

|---|---|---|---|---|

| 3-[(1-Carboxyvinyl)oxy]benzoic acid | C₁₀H₈O₅ | 1.401 (Predicted) | 458.2 (Predicted) | |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | N/A | N/A |

Table 2 : Example Reaction Conditions for Suzuki Coupling of Benzoic Acid Derivatives

| Reactant | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Iodobenzoic acid | PdCl₂ | NaOH | 75–85 | |

| 3-Bromobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | 80–90 |

Properties

IUPAC Name |

3-(1-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXOZEBXQQUHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290417 | |

| Record name | 3-Carboxy-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68432-95-1 | |

| Record name | 3-Carboxy-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68432-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Carboxyethyl)benzoic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068432951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-carboxyethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1-CARBOXYETHYL)BENZOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76LP2N35E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.